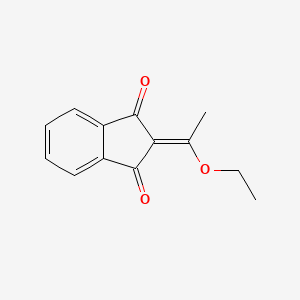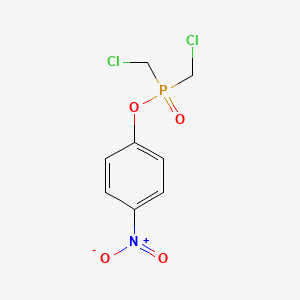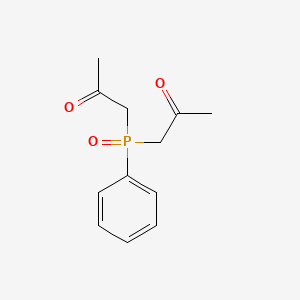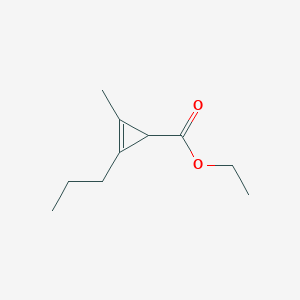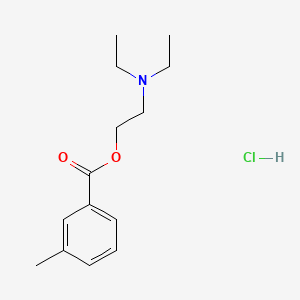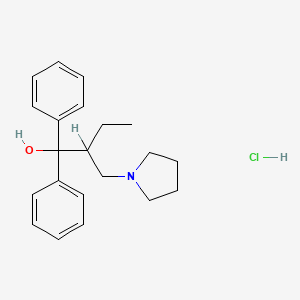
1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride: is an organic compound with a complex structure, characterized by the presence of diphenyl, ethyl, and pyrrolidinyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the pyrrolidinyl group. Common reagents used in these reactions include phenylmagnesium bromide, ethyl bromide, and pyrrolidine. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the interaction and the pathways involved.
相似化合物的比较
- 1,2-Diphenyl-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 1-Ethyl-3,3-diphenyl-2-pyrrolidinone
- 1-(1-Methyl-3-pyrrolidinyl)-1,1-diphenyl-2-butanone
Comparison: Compared to these similar compounds, 1,1-Diphenyl-2-ethyl-3-(pyrrolidinyl)propanol hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes.
属性
CAS 编号 |
35706-66-2 |
|---|---|
分子式 |
C21H28ClNO |
分子量 |
345.9 g/mol |
IUPAC 名称 |
1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-2-18(17-22-15-9-10-16-22)21(23,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,23H,2,9-10,15-17H2,1H3;1H |
InChI 键 |
HTYDBLWYIRZBLD-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)

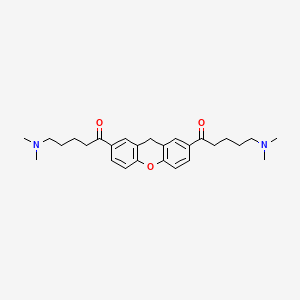
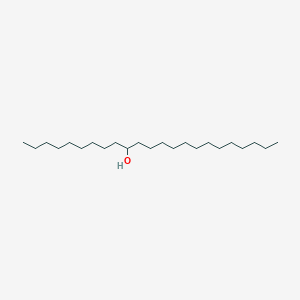

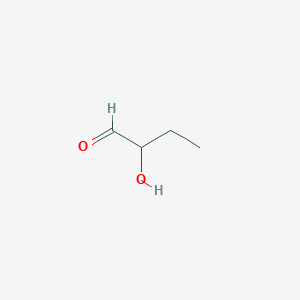
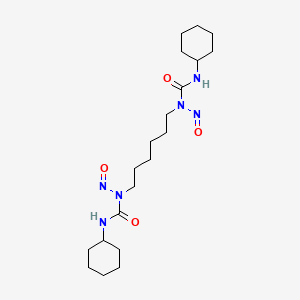
![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)
